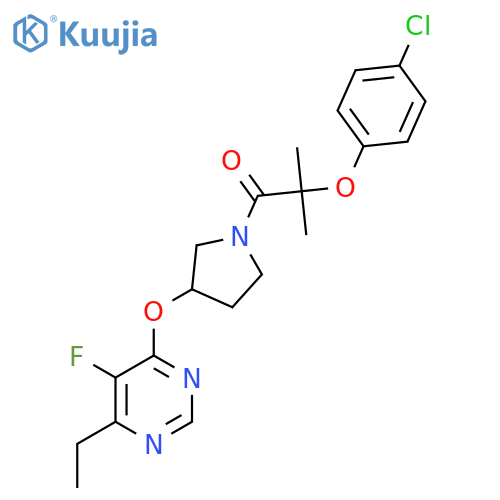Cas no 2034524-35-9 (2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one)

2034524-35-9 structure
商品名:2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one
2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one
- 2-(4-chlorophenoxy)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one
- AKOS026690756
- 2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one
- F6478-3610
- 2034524-35-9
- 2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one
-
- インチ: 1S/C20H23ClFN3O3/c1-4-16-17(22)18(24-12-23-16)27-15-9-10-25(11-15)19(26)20(2,3)28-14-7-5-13(21)6-8-14/h5-8,12,15H,4,9-11H2,1-3H3
- InChIKey: YPRJYIRKNUILHW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)OC(C)(C)C(N1CCC(C1)OC1C(=C(CC)N=CN=1)F)=O
計算された属性
- せいみつぶんしりょう: 407.1411975g/mol
- どういたいしつりょう: 407.1411975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6478-3610-4mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6478-3610-30mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F6478-3610-2μmol |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F6478-3610-20mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F6478-3610-1mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F6478-3610-15mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F6478-3610-5μmol |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6478-3610-20μmol |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6478-3610-50mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F6478-3610-75mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
2034524-35-9 (2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one) 関連製品
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
推奨される供給者
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬